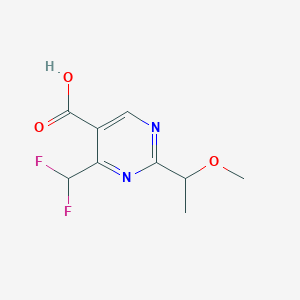
4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. The reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol
科学研究应用
4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
- 4-(Difluoromethyl)-2-(1-ethoxyethyl)pyrimidine-5-carboxylic acid
- 4-(Difluoromethyl)-2-(1-methoxyethyl)pyridine-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the difluoromethyl group and the methoxyethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activity. These characteristics differentiate it from other similar compounds and make it a valuable molecule for various applications.
属性
分子式 |
C9H10F2N2O3 |
|---|---|
分子量 |
232.18 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O3/c1-4(16-2)8-12-3-5(9(14)15)6(13-8)7(10)11/h3-4,7H,1-2H3,(H,14,15) |
InChI 键 |
DKHCBHJZHZOSOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C(=N1)C(F)F)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



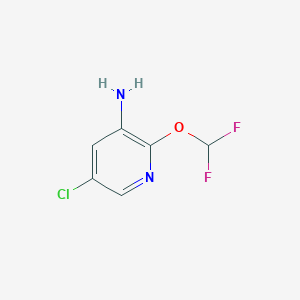
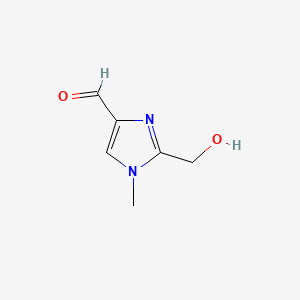
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
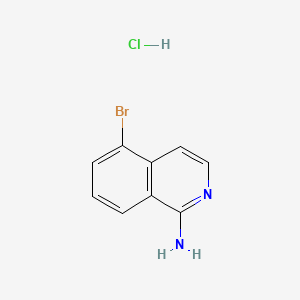
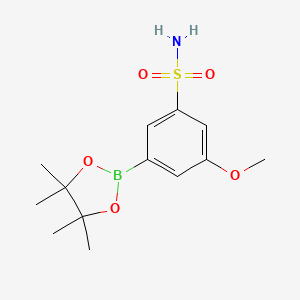
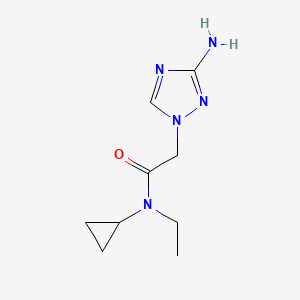
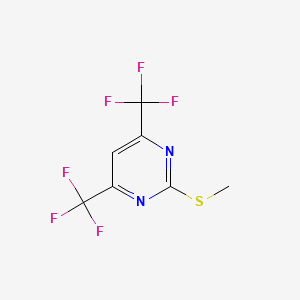
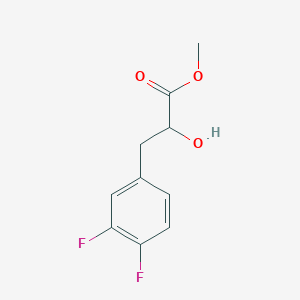


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
